Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O4 It is a member of the spiroketal family, characterized by a spiro-connected cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of spiroketalization reactions, where a diol and a ketone react in the presence of an acid catalyst to form the spiroketal structure. The reaction conditions often involve refluxing the reactants in a suitable solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale spiroketalization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents is optimized to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spiroketal-based pharmaceuticals.
Industry: Utilized as an intermediate in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spiroketal structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition of microbial enzymes or disruption of cell membrane integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- 5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile
Uniqueness
Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific ester functional group and spiroketal structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H20O4 |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-5-10(2)8-12(6-7-15-10)11(3,16-12)9(13)14-4/h5-8H2,1-4H3 |
InChI Key |
RFHUONJISLQMHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2(CCO1)C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
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